molecular formula C17H28N4O2 B14318167 1,3-Dihexyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 111671-82-0

1,3-Dihexyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14318167
CAS No.: 111671-82-0
M. Wt: 320.4 g/mol
InChI Key: MUGSATKSDJICNS-UHFFFAOYSA-N
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Description

1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features two hexyl groups attached to the nitrogen atoms at positions 1 and 3 of the purine ring, and it has keto groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1H-purine-2,6-dione with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like replication and transcription. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with methyl groups instead of hexyl groups.

    1,3-Diethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with ethyl groups instead of hexyl groups.

    1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with propyl groups instead of hexyl groups.

Uniqueness

1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological molecules. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, potentially affecting the compound’s behavior in biological systems and its applications in various fields.

Properties

CAS No.

111671-82-0

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

1,3-dihexyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H28N4O2/c1-3-5-7-9-11-20-15-14(18-13-19-15)16(22)21(17(20)23)12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,18,19)

InChI Key

MUGSATKSDJICNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C(=O)N(C1=O)CCCCCC)NC=N2

Origin of Product

United States

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